
フォスプロポフォール二ナトリウム
概要
説明
科学的研究の応用
Pharmacological Properties
Fospropofol disodium undergoes enzymatic conversion to propofol through alkaline phosphatase, resulting in its anesthetic effects. Compared to traditional propofol, fospropofol offers several advantages:
- Smoother Hemodynamic Profile : Fospropofol exhibits a longer time to peak effect and a more prolonged action, leading to smoother hemodynamic and respiratory responses in patients .
- Reduced Injection Pain : Unlike propofol, fospropofol does not cause a burning sensation upon intravenous administration, enhancing patient comfort .
Sedation for Endoscopic Procedures
Fospropofol disodium has been extensively studied for sedation during endoscopic procedures. A clinical trial comparing fospropofol with propofol for same-day bidirectional endoscopy in elderly patients demonstrated that fospropofol was non-inferior to propofol regarding the success rate in achieving an appropriate sedation level (MOAA/S score of 1) within five minutes after administration. The success rates were 97.5% for fospropofol compared to 100% for propofol .
Table 1: Efficacy of Fospropofol Disodium in Endoscopy Sedation
Study | Sample Size | Success Rate (MOAA/S Score of 1) | Drug Used |
---|---|---|---|
Liu et al., 2016 | 248 (Fospropofol) | 97.5% | Fospropofol Disodium |
Liu et al., 2016 | 124 (Propofol) | 100% | Propofol |
General Anesthesia
Fospropofol is also utilized as an induction agent for general anesthesia. A phase 2 study indicated that a dose of 20 mg/kg fospropofol was effective and safe for inducing anesthesia in patients undergoing elective surgeries, demonstrating comparable efficacy to propofol .
Table 2: Induction Efficacy Comparison
Drug | Dose | Efficacy Rate (MOAA/S Score of 1) |
---|---|---|
Fospropofol Disodium | 20 mg/kg | Non-inferior to Propofol |
Propofol | 2 mg/kg | 100% |
Long-term Sedation in Intensive Care Units
Recent studies have explored the use of fospropofol disodium for long-term sedation in patients receiving mechanical ventilation. A trial involving patients expected to require mechanical ventilation for over 24 hours found that fospropofol provided effective sedation while minimizing adverse effects compared to propofol .
Table 3: Long-term Sedation Outcomes
Parameter | Fospropofol Group | Propofol Group |
---|---|---|
Time in Target Sedation Range (%) | Higher than Propofol | Lower than Fospropofol |
Adverse Events | Fewer incidents reported | More incidents reported |
Safety Profile and Side Effects
The safety profile of fospropofol disodium has been a significant focus of clinical research. Studies indicate that it has a lower incidence of respiratory depression compared to propofol, making it a safer option for patients with compromised respiratory function . Additionally, the risk of bacterial contamination is reduced due to its water-soluble nature .
Case Studies and Clinical Trials
Several case studies have reinforced the efficacy and safety of fospropofol disodium across various medical settings:
- Endoscopy Case Study : In a cohort study involving elderly patients undergoing endoscopy, fospropofol demonstrated effective sedation with minimal adverse effects, supporting its use in similar patient populations .
- ICU Sedation Study : A prospective trial assessed the feasibility of using fospropofol for long-term sedation in ICU patients, confirming its effectiveness and safety profile when compared to traditional sedatives like propofol .
作用機序
フォスプロポフォール二ナトリウムは、体内では内皮アルカリホスファターゼによってプロポフォールに変換されるプロドラッグです . プロポフォールはその後、血液脳関門を通過してγ-アミノ酪酸(GABA-A)受容体に結合し、アゴニストとして作用します . この結合は塩化物イオンの伝導を増加させ、シナプス後ニューロンにおける新たな活動電位の発生を阻害し、鎮静作用をもたらします .
類似の化合物との比較
フォスプロポフォール二ナトリウムは、プロポフォールやシプロフォールなどの他の鎮静催眠薬と比較されることが多いです . プロポフォールとは異なり、フォスプロポフォール二ナトリウムは水溶性であり、水溶液で投与でき、注射部位の痛みが軽減されます . シプロフォールは、別の類似の化合物であり、GABA-A受容体にも作用しますが、薬物動態的特性が異なります . フォスプロポフォール二ナトリウムの独自性は、副作用が少なく効果的な鎮静を提供できる点と、水溶性である点にあります .
生化学分析
Biochemical Properties
Fospropofol disodium is metabolized into propofol, formaldehyde, and phosphate by endothelial alkaline phosphatase . The active metabolite, propofol, and fospropofol are highly protein-bound (approximately 98%), primarily to albumin .
Cellular Effects
After in-vivo conversion of fospropofol disodium into propofol, propofol crosses the blood-brain barrier, binds to GABA-A receptors, and acts as an agonist . By binding to GABA-A receptor, it increases chloride conductance, thus inhibiting the firing of new action potentials in the post-synaptic neuron .
Molecular Mechanism
The molecular mechanism of fospropofol disodium involves its conversion into propofol by endothelial alkaline phosphatase . Propofol then crosses the blood-brain barrier, binds to GABA-A receptors, and acts as an agonist . This binding to the GABA-A receptor leads to an increase in chloride conductance, inhibiting the firing of new action potentials in the post-synaptic neuron .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of fospropofol disodium in laboratory settings are limited, it is known that fospropofol disodium is a prodrug that is metabolized into propofol to produce a general anesthesia effect when administered intravenously .
Dosage Effects in Animal Models
In animal models, the bioavailability of propofol from fospropofol disodium delivered orally was found to be appreciable, depending on the dose . Particularly marked bioavailability was observed following fospropofol administration via the intraduodenal route, where bioavailability approximated 100% .
Metabolic Pathways
Fospropofol disodium is metabolized into propofol, formaldehyde, and phosphate by endothelial alkaline phosphatase . The metabolite, formaldehyde, is quickly oxidized into formic acid by glutathione-dependent and independent dehydrogenases and erythrocytes .
Transport and Distribution
Fospropofol disodium and its active metabolite propofol have very different volumes of distribution (Vd). Fospropofol disodium has a low Vd of 0.33 L/kg, while propofol has a high Vd of 5.8 L/kg .
Subcellular Localization
After its in-vivo conversion into propofol by endothelial alkaline phosphatase, propofol crosses the blood-brain barrier , indicating its presence in the central nervous system.
準備方法
フォスプロポフォール二ナトリウムの調製には、いくつかの合成経路と反応条件が含まれます。 1つの方法では、2,6-ジイソプロピルフェノールをホルムアルデヒドとリン酸と反応させてリン酸エステルを形成し、次に水酸化ナトリウムで中和してフォスプロポフォール二ナトリウムを生成します . 工業生産方法では、環境への影響と生産コストを最小限に抑えながら、収率と純度を最適化することに重点が置かれます .
化学反応の分析
フォスプロポフォール二ナトリウムは、加水分解や酸化など、いくつかの種類の化学反応を起こします。 静脈内投与されると、アルカリホスファターゼによって代謝されて、プロポフォール、ホルムアルデヒド、リン酸を生成します . これらの反応に使用される一般的な試薬や条件には、アルカリホスファターゼと生理的pH条件が含まれます . これらの反応から生成される主要な生成物は、鎮静作用を発揮するプロポフォールと、すぐにギ酸に酸化されるホルムアルデヒドです .
科学研究の応用
フォスプロポフォール二ナトリウムは、科学研究において幅広い用途があります。 化学では、その独自の薬物動態的および薬力学的特性について研究されています . 生物学では、鎮静と麻酔のメカニズムを調査するために使用されます . 医学では、主に診断的および治療的手術中の鎮静に使用されます . さらに、水溶性であるため、薬物製剤および送達システムの研究において貴重な化合物となっています .
類似化合物との比較
Fospropofol disodium is often compared to other sedative-hypnotic agents such as propofol and ciprofol . Unlike propofol, fospropofol disodium is water-soluble and can be administered in an aqueous solution, reducing the pain at the injection site . Ciprofol, another similar compound, also acts on GABA-A receptors but has different pharmacokinetic properties . The uniqueness of fospropofol disodium lies in its ability to provide effective sedation with fewer side effects and its water-soluble nature .
生物活性
Fospropofol disodium is a water-soluble prodrug of propofol, primarily used for sedation in various medical procedures. Its biological activity is characterized by its pharmacokinetic and pharmacodynamic properties, efficacy in inducing sedation, and safety profile. This article presents a detailed overview of the biological activity of fospropofol disodium, supported by clinical studies and data tables.
Fospropofol disodium undergoes conversion to propofol through the action of alkaline phosphatase. Once converted, propofol exerts its effects by binding to GABA-A receptors in the central nervous system, enhancing inhibitory neurotransmission. This mechanism leads to sedation and anesthesia, with a notable effect on chloride ion conductance in neurons .
Key Pharmacokinetic Parameters:
- Cmax (Maximum Concentration): 78.7 μg/mL after an intravenous bolus of 6 mg/kg.
- Tmax (Time to Maximum Concentration): Approximately 4 minutes.
- AUC (Area Under Curve): 19.0 μg⋅h/mL.
- Volume of Distribution: 0.33±0.069 L/kg for fospropofol; 5.8 L/kg for propofol metabolite.
- Protein Binding: Approximately 98% for both fospropofol and propofol .
Efficacy in Clinical Trials
Fospropofol disodium has been evaluated in several clinical trials to assess its efficacy and safety compared to traditional propofol formulations. The following table summarizes key findings from recent studies:
Safety Profile
The safety profile of fospropofol disodium has been demonstrated to be favorable, with a lower incidence of injection pain compared to lipid formulations of propofol. Adverse effects such as respiratory depression and hemodynamic instability are reported but are generally mild and manageable .
Adverse Effects Observed:
- Mild respiratory depression
- Injection site pain (less frequent than propofol)
- Hemodynamic fluctuations (generally stable)
Case Studies and Clinical Applications
Fospropofol disodium has been particularly effective in sedation for procedures like endoscopy and bronchoscopy. A notable case study involved elderly patients undergoing flexible bronchoscopy, where fospropofol provided effective sedation with minimal adverse effects .
In a multicenter trial focusing on gastrointestinal endoscopy, fospropofol was administered at doses ranging from 7.5 to 8.5 mg/kg, demonstrating stable hemodynamics and effective sedation without significant complications .
特性
IUPAC Name |
disodium;[2,6-di(propan-2-yl)phenoxy]methyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21O5P.2Na/c1-9(2)11-6-5-7-12(10(3)4)13(11)17-8-18-19(14,15)16;;/h5-7,9-10H,8H2,1-4H3,(H2,14,15,16);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYLQNWMSGFCOZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCOP(=O)([O-])[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Na2O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180504 | |
Record name | Fospropofol disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258516-87-9 | |
Record name | Fospropofol disodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0258516879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fospropofol disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,6-Bis-(1-methylethyl)phenoxymethyl)dihydrogenphosphate disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FOSPROPOFOL DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30868AY0IF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。